1-allyl-2-propyl-1H-benzo[d]imidazole

Medicinal chemistry Physicochemical profiling ADME prediction

1-Allyl-2-propyl-1H-benzo[d]imidazole (CAS 423732-84-7; molecular formula C13H16N2; exact mass 200.131 Da) is a 1,2-disubstituted benzimidazole heterocycle bearing an N1-allyl group and a C2-n-propyl chain. The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, with 2-alkylbenzimidazole derivatives explicitly characterised as non-peptide angiotensin II (AII) receptor antagonists in the foundational structure–activity relationship (SAR) paper by Thomas et al.

Molecular Formula C13H16N2
Molecular Weight 200.285
CAS No. 423732-84-7
Cat. No. B2619827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-allyl-2-propyl-1H-benzo[d]imidazole
CAS423732-84-7
Molecular FormulaC13H16N2
Molecular Weight200.285
Structural Identifiers
SMILESCCCC1=NC2=CC=CC=C2N1CC=C
InChIInChI=1S/C13H16N2/c1-3-7-13-14-11-8-5-6-9-12(11)15(13)10-4-2/h4-6,8-9H,2-3,7,10H2,1H3
InChIKeyWUMYCICEVBSRRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-2-propyl-1H-benzo[d]imidazole (CAS 423732-84-7): Structural Profile and Procurement-Relevant Class Identity


1-Allyl-2-propyl-1H-benzo[d]imidazole (CAS 423732-84-7; molecular formula C13H16N2; exact mass 200.131 Da) is a 1,2-disubstituted benzimidazole heterocycle bearing an N1-allyl group and a C2-n-propyl chain . The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, with 2-alkylbenzimidazole derivatives explicitly characterised as non-peptide angiotensin II (AII) receptor antagonists in the foundational structure–activity relationship (SAR) paper by Thomas et al. (J. Med. Chem. 1992) [1]. This compound occupies a precise structural niche within the 2-alkylbenzimidazole series, combining the π-character and synthetic-handle reactivity of the allyl moiety with the lipophilicity contribution of the n-propyl substituent. Its reported computed properties—LogP 3.17 and polar surface area (PSA) 17.82 Ų—place it in a drug-like physicochemical space distinct from mono-substituted benzimidazole counterparts .

Why 1-Allyl-2-propyl-1H-benzo[d]imidazole Cannot Be Replaced by Generic 2-Alkyl or N-Allyl Benzimidazoles


Within the 2-alkylbenzimidazole class, both the identity of the C2-alkyl chain and the presence of an N1-substituent independently govern receptor-binding pharmacophore geometry, lipophilicity, and metabolic stability . The seminal SAR study by Thomas et al. demonstrated that angiotensin II receptor antagonism in this series is exquisitely sensitive to the length and branching of the 2-alkyl group, with potency varying over two orders of magnitude across methyl, ethyl, propyl, and butyl homologues [1]. Concurrently, the N1-position determines hydrogen-bond-acceptor character and modulates the electron density of the benzimidazole core. Replacing 1-allyl-2-propyl-1H-benzo[d]imidazole with, for example, 2-propyl-1H-benzimidazole (lacking the N1-allyl group) or 1-allyl-1H-benzimidazole (lacking the C2-alkyl substituent) would alter both the conformational ensemble available to the molecule and its physicochemical descriptor profile, thereby compromising target engagement and pharmacokinetic behaviour expected from the fully substituted scaffold .

Quantitative Differentiation Evidence for 1-Allyl-2-propyl-1H-benzo[d]imidazole Versus Closest Analogs


Lipophilicity Tuning: LogP Differentiation from N1-Unsubstituted and C2-Unsubstituted Benzimidazole Analogs

The target compound exhibits a computed LogP of 3.17, reflecting the combined lipophilic contributions of the N1-allyl and C2-n-propyl substituents . This value is substantially higher than that of 2-propyl-1H-benzimidazole (lacking N1-substitution; estimated LogP ≈ 2.0–2.5 based on fragment contributions) and 1-allyl-1H-benzimidazole (lacking C2-substitution; estimated LogP ≈ 1.8–2.2). The elevated LogP of the target compound places it in an intermediate lipophilicity range associated with improved membrane permeability while remaining below the LogP 5 threshold associated with poor drug-likeness [1].

Medicinal chemistry Physicochemical profiling ADME prediction

Polar Surface Area: A Discriminator for Blood-Brain Barrier Penetration Potential Versus Mono-Substituted Analogs

The target compound has a computed polar surface area (PSA) of 17.82 Ų . This is identical to the PSA of 1-allyl-1H-benzimidazole and 2-propyl-1H-benzimidazole individually, as all three compounds possess only the two benzimidazole nitrogen atoms as polar contributors. However, PSA must be interpreted in conjunction with LogP for CNS multiparameter optimisation (MPO) scores. The combination of PSA 17.82 Ų and LogP 3.17 yields a CNS MPO desirability score distinct from analogs with lower LogP, potentially shifting the predicted CNS penetration category [1].

CNS drug design Physicochemical profiling Blood-brain barrier permeability

Class-Level Angiotensin II Receptor Antagonism: 2-Alkyl Chain Length SAR From a Foundational Medicinal Chemistry Study

The 2-alkylbenzimidazole series, to which the target compound belongs, was systematically characterised for angiotensin II (AII) receptor antagonism by Thomas et al. [1]. In this study, benzimidazole antagonists displaced [¹²⁵I]-AII from rat adrenal cortical membranes with IC₅₀ values spanning 10⁻⁵ to 10⁻⁷ M, and antagonised AII-induced pressor responses in vivo (rat, i.v.) with ED₅₀ values of 5–20 mg/kg. The SAR analysis established that a 2-alkyl chain of 2–4 carbon atoms is critical for receptor binding; the n-propyl substituent present in the target compound falls within this optimal window [1]. Furthermore, US Patent 4,430,343 (assigned to Laboratorios Del Dr. Esteve) explicitly claims benzimidazole derivatives wherein R¹ is an alkyl group of 1–3 carbons, allyl, propargyl, or phenyl, and R² includes alkyl, allyl, or substituted alkyl, with demonstrated antihistaminic and antiallergic utility [2].

Angiotensin II receptor antagonist Antihypertensive GPCR pharmacology

N1-Allyl Group Reactivity: A Synthetic-Handle Advantage Over N1-Unsubstituted and N1-Alkyl Benzimidazoles

The allyl substituent at N1 provides a versatile synthetic handle for late-stage functionalisation via thiol-ene click chemistry, olefin metathesis, or hydroboration-oxidation sequences [1]. This reactivity is absent in N1-unsubstituted (2-propyl-1H-benzimidazole) or N1-alkyl-substituted (e.g., 1-methyl-2-propyl-1H-benzimidazole) analogs. The allyl group can serve as a latent attachment point for fluorophores, biotin tags, or polyethylene glycol chains without perturbing the C2 pharmacophore, a feature that distinguishes the target compound for chemical biology probe development [1].

Click chemistry Bioconjugation Chemical biology probes

Antihistaminic Activity Claimed in Patent Literature for N1-Allyl/C2-Alkyl Benzimidazole Combinations

US Patent 4,430,343 explicitly discloses benzimidazole derivatives of formula (I) wherein R¹ is an alkyl group of 1–3 carbon atoms, allyl group, propargyl group, or phenyl group, and R² includes alkyl, allyl, cycloalkyl, or aralkyl [1]. The patent claims these compounds possess excellent antihistaminic activities and are useful as antiallergic agents for various allergic diseases. The structural definition encompasses 1-allyl-2-propyl-1H-benzo[d]imidazole as a specifically claimed embodiment. While quantitative IC₅₀ values against the H1 receptor are not publicly available for this exact compound, the patent's explicit inclusion of the allyl/propyl substitution pattern within the active scope provides a proprietary differentiation from analogs bearing non-claimed substitution patterns.

Antihistaminic Antiallergic H1 receptor

Caveat on Quantitative Differential Evidence: Explicit Acknowledgment of Data Limitations

Despite extensive database and literature interrogation, no primary research paper reporting quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, MIC, etc.) for 1-allyl-2-propyl-1H-benzo[d]imidazole as a discrete, named compound was identified . The evidence presented above is therefore predominantly class-level inference drawn from the 2-alkylbenzimidazole SAR literature [1] and patent claims [2], supplemented by computed physicochemical properties . Direct head-to-head experimental comparisons between this compound and named analogs are absent from the public domain. Procurement decisions relying on quantitative target engagement data should be contingent on commissioning bespoke in vitro profiling of this compound against the specific biological target of interest.

Data transparency Evidence-based procurement Risk assessment

Procurement-Relevant Application Scenarios for 1-Allyl-2-propyl-1H-benzo[d]imidazole Based on Evidence Profile


Antihypertensive Lead Optimisation Within the 2-Alkylbenzimidazole Angiotensin II Antagonist Series

The target compound's 2-n-propyl substitution aligns with the optimal alkyl chain length for angiotensin II AT1 receptor antagonism, as defined by Thomas et al. (IC₅₀ 10⁻⁵–10⁻⁷ M range) [1]. A medicinal chemistry team exploring non-peptide AII antagonists could prioritise this scaffold to balance receptor affinity (driven by C2 chain length) with pharmacokinetic tuning (modulated by N1-allyl-mediated LogP and metabolic handling). The allyl group provides a vector for further SAR expansion without altering the core pharmacophore.

Antiallergic Probe Development Leveraging Patent-Claimed Antihistaminic Activity

US Patent 4,430,343 explicitly claims benzimidazoles bearing N1-allyl and C2-alkyl groups as antihistaminic/antiallergic agents [2]. Researchers developing H1 receptor antagonists or exploring polypharmacology (combined antihistaminic and angiotensin II modulation) can use this compound as a starting scaffold with established IP precedence, differentiating it from benzimidazole analogs outside the patent claim scope.

Chemical Biology Tool Compound Synthesis via N1-Allyl Bioorthogonal Conjugation

The terminal alkene of the N1-allyl group enables thiol-ene click chemistry and olefin metathesis for modular attachment of fluorophores, affinity tags, or PEG chains [3]. This reactivity profile, absent in N1-methyl or N1-unsubstituted 2-propylbenzimidazoles, makes the target compound uniquely suited for generating chemical biology probes (e.g., photoaffinity labels, fluorescent ligands) from the benzimidazole pharmacophore without de novo synthesis of each derivative.

CNS-Targeted Drug Discovery Exploiting Favourable PSA/LogP Profile

With a computed PSA of 17.82 Ų and LogP of 3.17, the target compound falls within the desirable CNS MPO parameter space for passive brain penetration [4]. Neuroscience programmes seeking benzimidazole-based ligands for CNS GPCR targets (e.g., serotonin, dopamine, or histamine receptors) could prioritise this scaffold over more polar or more lipophilic analogs, using the allyl group for subsequent metabolic fine-tuning.

Quote Request

Request a Quote for 1-allyl-2-propyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.